molecular formula C40H56O4 B191967 Neoxanthin CAS No. 14660-91-4

Neoxanthin

Cat. No. B191967
CAS RN: 14660-91-4
M. Wt: 600.9 g/mol
InChI Key: PGYAYSRVSAJXTE-FTLOKQSXSA-N
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Description

Neoxanthin is a carotenoid and xanthophyll. In plants, it plays a role as an intermediate in the biosynthesis of the plant hormone abscisic acid . It is often present in two forms: all-trans and 9-cis isomers . It is produced from violaxanthin . Neoxanthin is a major xanthophyll carotenoid and a precursor of the plant hormone abscisic acid in dark green leafy vegetables . It is a potent antioxidant and light-harvesting pigment .


Synthesis Analysis

Neoxanthin is produced from violaxanthin, but a suspected neoxanthin synthase is still to be confirmed . Two different genes were confirmed to be implicated in violaxanthin conversion to neoxanthin in Arabidopsis and tomato .


Molecular Structure Analysis

Neoxanthin has a specific role in protection against photooxidative stress . Protein secondary structure analysis results show that NXS contains 4 alpha helices, 10 beta sheets, 16 beta-turns, and most amino acids are hydrophobic amino acid .


Chemical Reactions Analysis

Neoxanthin is involved in the light stress response at different levels . This xanthophyll is not directly involved in XCs and the molecular mechanisms behind its photoprotective activity are yet to be fully resolved .


Physical And Chemical Properties Analysis

Neoxanthin has a chemical formula of C40H56O4 and a molar mass of 600.884 g·mol −1 . It is a solid substance that should be stored at -20°C, protected from light, and sealed .

Scientific Research Applications

Neoxanthin Synthesis and Its Role in Plants Neoxanthin is recognized as the last product of carotenoid synthesis in green plants. Its synthesis involves the enzyme neoxanthin synthase (NSY), which converts violaxanthin to neoxanthin. This process is crucial for the production of the plant hormone abscisic acid. The identification of NSY highlights its significance in the carotenoid biosynthetic pathway in plants (Bouvier et al., 2000).

Neoxanthin's Antiproliferative and Apoptotic Effects Studies have shown that neoxanthin exhibits potent antiproliferative effects and can induce apoptosis in human prostate cancer cells. The gastrointestinal metabolism of neoxanthin in mice leads to the formation of neochrome stereoisomers, which also display antiproliferative effects on cancer cells (Asai et al., 2004). Further, neoxanthin has been found to induce apoptosis in PC-3 human prostate cancer cells, emphasizing its potential in cancer research (Kotake-Nara et al., 2005).

Neoxanthin and Obesity Research In the context of obesity, neoxanthin has been observed to have suppressive effects on the differentiation of adipose cells. It specifically reduces lipid accumulation and alters the expression of certain genes involved in adipocyte differentiation, making it a compound of interest in obesity research (Okada et al., 2008).

Photosystem II and Neoxanthin Neoxanthin plays a role in the stability of photosystem II (PSII) supercomplexes in plants. Its deficiency can impact the assembly of these complexes and the kinetics of state transitions, demonstrating its importance in the photosynthetic process (Tu et al., 2020).

Potential Hepatoprotective Effects Neoxanthin has shown potential in protecting liver cells against oxidative stress. It activates endogenous antioxidant signals and suppresses apoptosis in HepG2 cells, indicating its relevance in studies related to liver health and diseases (Rudresh et al., 2021).

Bioavailability and Dietary Considerations Research on the bioavailability of dietary neoxanthin in humans reveals that its plasma concentrations remain low even after intake of neoxanthin-rich diets, highlighting the challenges in utilizing dietary neoxanthin for therapeutic purposes (Asai et al., 2008).

Safety And Hazards

Neoxanthin is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

The vital roles of carotenoids to plants and humans have prompted significant progress toward our understanding of carotenoid metabolism and regulation . New regulators and novel roles of carotenoid metabolites are continuously revealed . Future research will focus on the functional evolution of carotenoids, the agricultural and horticultural application, and some key areas .

properties

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-/t22?,33-,34-,38+,39+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYAYSRVSAJXTE-FTLOKQSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318362
Record name Neoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoxanthin

CAS RN

14660-91-4
Record name Neoxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014660914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8M5T48AI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,300
Citations
C Giossi, P Cartaxana, S Cruz - Molecules, 2020 - mdpi.com
… Neoxanthin, found in plants and algae in two different … 9′-cis-neoxanthin, the most abundant neoxanthin isomer, and one … The light-dependent accumulation of all-trans-neoxanthin in …
Number of citations: 25 www.mdpi.com
E Kotake-Nara, A Asai, A Nagao - Cancer letters, 2005 - Elsevier
Neoxanthin and fucoxanthin, which have the characteristic … cells at the same level as neoxanthin. Moreover, fucoxanthinol, a … Thus, neoxanthin and fucoxanthin treatments were found to …
Number of citations: 240 www.sciencedirect.com
H Neuman, N Galpaz, FX Cunningham Jr… - The Plant …, 2014 - Wiley Online Library
… synthesis of the xanthophyll neoxanthin has remained unknown. … , neoxanthin-deficient 1 (nxd1), which lacks neoxanthin, and on the cloning of a gene that is necessary for neoxanthin …
Number of citations: 104 onlinelibrary.wiley.com
R Croce, R Remelli, C Varotto, J Breton, R Bassi - Febs Letters, 1999 - Wiley Online Library
… but lacking neoxanthin have been used in order to determine the contribution of neoxanthin to … The data were used to derive the orientation of the neoxanthin transition moment, lying in …
Number of citations: 154 febs.onlinelibrary.wiley.com
F Bouvier, A D'Harlingue, RA Backhaus… - European Journal of …, 2000 - Wiley Online Library
Neoxanthin, a precursor of the plant hormone abscisic acid, is an allenic xanthophyll recognized as the last product of carotenoid synthesis in green plants. A cDNA for neoxanthin …
Number of citations: 207 febs.onlinelibrary.wiley.com
T Okada, M Nakai, H Maeda, M Hosokawa… - Journal of Oleo …, 2008 - jstage.jst.go.jp
The objective of this study was to assess the suppressive effects of 13 naturally occurring carotenoids on the adipocyte differentiation of 3T3-L1. The relationship between carotenoid …
Number of citations: 106 www.jstage.jst.go.jp
R Aparicio-Ruiz, B Gandul-Rojas - Journal of agricultural and food …, 2012 - ACS Publications
… structure), being the greatest stability for neoxanthin. A true kinetic compensation effect was … The potential usefulness of the parameter neoxanthin/neochrome ratio is discussed as a …
Number of citations: 23 pubs.acs.org
L Cholnoky, K Györgyfy, A Ronai, J Szabolcs… - Journal of the …, 1969 - pubs.rsc.org
Neoxanthin, a universal pigment in green leaves, has been shown to have the allenic structure 5,6-epoxy-3,3′,5′-trihydroxy-6′,7′-didehydro-5,6,5′,6′-tetrahydro-β-carotene (IVa)…
Number of citations: 43 pubs.rsc.org
E Kotake-Nara, T Sugawara, A Nagao - Fisheries Science, 2005 - Springer
… found that neoxanthin and fucoxanthin … neoxanthin had nearly the same actions on the cultured cells as fucoxanthin. Similality of chemical structure between fucoxanthin and neoxanthin …
Number of citations: 59 link.springer.com
BP Schimmer, NI Krinsky - Biochemistry, 1966 - ACS Publications
Neoxanthin andthe trollein-like carotenoid from Euglena gracilis were subjected to acetylation with [l-14C] acetic anhydride, treatment with acidic chloroform, and treatment with acidic …
Number of citations: 30 pubs.acs.org

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